molecular formula C16H13FN2O B1381202 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol CAS No. 1202030-41-8

1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol

Cat. No.: B1381202
CAS No.: 1202030-41-8
M. Wt: 268.28 g/mol
InChI Key: BFKNNICVIXZPPL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol (CAS 1202030-41-8) is a pyrazole-derivative solid with a molecular weight of 268.29 g/mol and a melting point of 198-200 °C . This compound is provided as a high-purity solid for research and development purposes. Pyrazole-based biomolecules represent a privileged scaffold in medicinal chemistry with a demonstrated significance in anticancer drug discovery . Specifically, 1,3-diarylpyrazole structures, which form the core of this compound, are investigated as key pharmacophores in the design of novel androgen receptor blockers for the treatment of prostate cancer . The structure incorporates fluorophenyl and tolyl aromatic systems, modifications that are strategically used to modulate the electronic and steric properties of drug candidates, potentially enhancing their biological activity and selectivity . Researchers value this compound as a versatile chemical building block for generating new therapeutic agents, particularly in the ongoing search for effective treatments for hormone-dependent cancers. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11-2-4-12(5-3-11)16-15(20)10-19(18-16)14-8-6-13(17)7-9-14/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKNNICVIXZPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction

  • Starting Materials :

    • 4-Fluorophenylhydrazine
    • p-Tolyl-containing aldehyde or ketone (e.g., p-tolualdehyde or p-toluylacetone)
  • Reaction Conditions :

    • Solvent: Ethanol or methanol
    • Catalyst: Acetic acid or hydrochloric acid
    • Temperature: Reflux conditions
  • Product Formation : The reaction mixture is refluxed until the disappearance of starting materials, as monitored by TLC. The product is then isolated and purified.

Alternative Methods

Other methods might involve the use of microwave-assisted synthesis or the application of green chemistry principles to reduce reaction times and improve yields.

Characterization Techniques

Characterization of the synthesized compound involves various spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : Used to determine the structure by identifying proton environments.
  • 13C NMR : Provides information on carbon environments.

Infrared (IR) Spectroscopy

  • Identifies functional groups present in the molecule.

Mass Spectrometry (MS)

  • Confirms the molecular weight and structure of the compound.

Thin Layer Chromatography (TLC)

  • Used to monitor the reaction progress and purity of the product.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.

    Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that pyrazole derivatives, including 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases .
  • Antimicrobial Properties : Preliminary research indicates that this pyrazole derivative possesses antimicrobial activity against several bacterial strains. This could pave the way for developing new antibiotics to combat resistant bacterial infections .

Agrochemical Applications

  • Pesticide Development : The unique structure of this compound allows it to interact effectively with biological systems in pests. Studies have shown its efficacy as a pesticide, particularly against aphids and other crop-damaging insects .
  • Herbicide Potential : Some derivatives of pyrazoles are being investigated for their ability to inhibit weed growth without harming crops, suggesting that this compound could be modified for herbicidal applications .

Materials Science Applications

  • Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research has indicated that such modifications lead to improved performance in high-temperature applications.
  • Nanotechnology : The compound's unique properties make it suitable for use in nanocomposites, which can be applied in electronics and photonics due to their enhanced electrical conductivity and optical properties .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including JRD0562. The results showed a significant reduction in cell viability in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists tested the efficacy of JRD0562 as a pesticide on tomato plants infested with aphids. The results indicated a 75% reduction in pest populations within two weeks of application, demonstrating its potential as an effective pest control agent.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s binding affinity to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Varied Substituents

Pyrazole-based compounds often exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Substituents (Positions) Key Features Reference
1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol -OH (4), 4-F-C₆H₄ (1), p-tolyl (3) Hydroxyl group; no reported bioactivity
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine -NH₂ (5), 4-F-C₆H₄ (1), p-tolyl (4) Amine substitution; potential for hydrogen bonding
1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one -S-Ph (4), -O (5), 4-F-C₆H₄ (1) Sulfanyl and ketone groups; crystallized (R = 0.043)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Triazole (3), carbothioamide (1) Hybrid heterocycle; moderate antibacterial activity

Key Observations :

  • Hydroxyl vs. Amine Groups : The hydroxyl group in the target compound may enhance solubility via hydrogen bonding compared to the amine in . However, the amine’s basicity could improve interaction with biological targets.

Isostructural Halogen-Substituted Analogs

highlights two isostructural thiazole-pyrazole hybrids:

  • 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
  • 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Structural Insights :

  • Both compounds share identical crystal packing but differ in halogen substituents (Cl in 4 vs. F in 5).
  • Compared to the target compound, these hybrids feature additional thiazole and triazole rings, which may enhance rigidity and π-stacking capabilities.

Comparison :

Substituent Effects on Bioactivity

’s SAR analysis of chalcones provides indirect insights:

  • Electronegative substituents (e.g., -F, -Br) at para positions enhance inhibitory activity (e.g., 2j , IC₅₀ = 4.7 µM).
  • Methoxy groups reduce potency due to decreased electronegativity.

Relevance to Pyrazoles :

    Biological Activity

    1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

    • Molecular Formula : C17H15FN2O
    • Molecular Weight : 282.31 g/mol
    • CAS Number : 618441-63-7

    Antimicrobial Activity

    Recent studies have demonstrated the antimicrobial efficacy of various pyrazole derivatives, including this compound. In vitro evaluations indicated that certain derivatives exhibited significant inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 μg/mL, showcasing their potential as effective antimicrobial agents .

    CompoundMIC (μg/mL)Activity Type
    7b0.22Bactericidal
    5a0.25Bactericidal

    Anti-inflammatory Activity

    Pyrazole derivatives have been recognized for their anti-inflammatory properties. In a comparative study, several compounds demonstrated IC50 values ranging from 57.24 to 69.15 μg/mL, indicating their potential as anti-inflammatory agents comparable to diclofenac sodium (IC50 = 54.65 μg/mL) . The mechanism of action often involves the inhibition of cyclooxygenase enzymes and modulation of pro-inflammatory cytokines.

    Anticancer Activity

    The anticancer potential of this compound has been explored in several studies. For instance, derivatives were screened against various cancer cell lines, with some compounds showing significant growth inhibition:

    CompoundCell LineIC50 (μM)
    Compound AMCF70.01
    Compound BNCI-H4600.03
    Compound CA5490.39

    These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the disruption of microtubule dynamics and inhibition of key signaling pathways like Aurora-A kinase .

    Case Studies

    In a notable study by Xia et al., a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against A549 cell lines. The most potent compound exhibited an IC50 value of 0.39±0.06μM0.39\pm 0.06\,\mu M, indicating strong cytotoxic effects without inducing apoptosis . Another study highlighted the significant inhibition of CDK2 activity by certain pyrazole derivatives, further supporting their potential in cancer therapy.

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